

molecular formula and weight of fospropofol disodium

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Fospropofol Disodium: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of **fospropofol** disodium. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and key experimental methodologies for its study.

Core Molecular and Physicochemical Data

Fospropofol disodium is a water-soluble prodrug of the anesthetic agent propofol.[1] Its chemical properties are summarized in the table below.

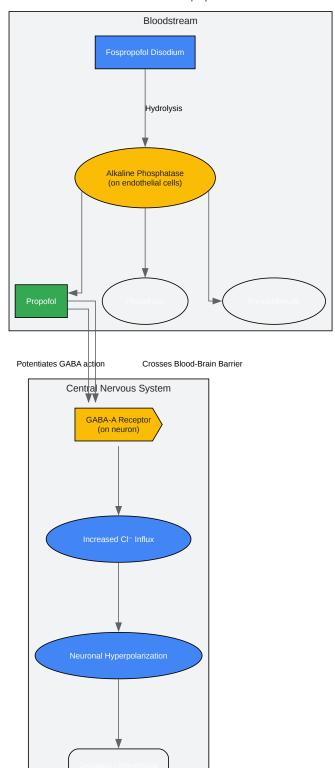


Parameter	Value	Reference
Molecular Formula	C13H19Na2O5P	[2]
Molecular Weight	332.24 g/mol	[3]
Chemical Name	[2,6-bis(1- methylethyl)phenoxy]methyl phosphate, disodium salt	[3]
Appearance	White powder	[4]
Solubility	Water-soluble	[1]

Mechanism of Action: From Prodrug to Active Anesthetic

Fospropofol disodium exerts its sedative and hypnotic effects through a two-step mechanism. Initially, the inactive prodrug is hydrolyzed by alkaline phosphatases, which are ubiquitously present on the surface of endothelial cells.[1][3] This enzymatic cleavage yields three products: the active anesthetic propofol, inorganic phosphate, and formaldehyde.[2] The liberated propofol, a lipophilic molecule, then crosses the blood-brain barrier to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Propofol potentiates the effect of GABA at this receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately results in sedation and anesthesia.[5]





Mechanism of Action of Fospropofol Disodium

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Fospropofol Disodium: Metabolic Activation and Neuromodulatory Pathway.



Key Experimental Protocols

This section details methodologies for the synthesis, in vitro characterization, and in vivo assessment of **fospropofol** disodium.

Synthesis of Fospropofol Disodium

This protocol outlines a common method for the chemical synthesis of **fospropofol** disodium. [6]

Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene

- Under a nitrogen atmosphere, combine bromochloromethane and propofol (in a 5-7:1 molar ratio) in a tetrahydrofuran solution.
- Add solid sodium hydroxide to the solution.
- Heat the reaction mixture to 30-40°C and maintain for 6 hours.
- After cooling to room temperature, filter the mixture.
- Concentrate the filtrate under vacuum to yield 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil.

Step 2: Synthesis and Purification of Fospropofol Disodium

- React the 2-chloromethoxy-1,3-diisopropylbenzene from Step 1 with 60% phosphoric acid.
- Add triethylamine and tetrabutylammonium bromide to the reaction mixture.
- Heat the reaction to 90-100°C for 1 hour.
- Following the reaction, adjust the pH and treat with sodium hydroxide to form the disodium salt.
- Purify the final product by crystallization from isopropanol to yield fospropofol disodium.

In Vitro Hydrolysis by Alkaline Phosphatase



This assay measures the enzymatic conversion of **fospropofol** disodium to propofol.[7][8]

- Preparation of Cell Lysate:
 - Culture cells known to express alkaline phosphatase (e.g., Saos-2 human osteoblast-like cells) to confluence.
 - Wash the cell monolayer with sterile phosphate-buffered saline (PBS).
 - Disaggregate the cells using a trypsin-EDTA mixture and resuspend in PBS.
 - Adjust the cell concentration to 4 x 10⁵ cells/mL in PBS.
 - Lyse the cells by adding an equal volume of 1% (v/v) Triton X-100 in PBS.
- Enzymatic Assay:
 - Add 50 μL of the cell lysate to a 96-well microtiter plate.
 - To initiate the reaction, add 50 μL of a substrate buffer containing fospropofol disodium.
 - Incubate the plate at 37°C.
 - At various time points, stop the reaction and measure the concentration of released propofol using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Sedation Model in Rats

This protocol describes an animal model to assess the sedative effects of **fospropofol** disodium.[3]

- Animal Preparation:
 - Use adult male Sprague-Dawley rats.
 - House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.



• Drug Administration:

- Prepare a solution of fospropofol disodium in sterile saline.
- Administer the solution as an intravenous (IV) bolus injection. A typical dose for assessing sedation is 40 mg/kg.
- Assessment of Sedation:
 - Monitor the animals for loss of righting reflex as a primary indicator of sedation.
 - The onset of sedation is the time from injection to the loss of the righting reflex.
 - The duration of sedation is the time from the loss to the spontaneous return of the righting reflex.

GABA-A Receptor Binding Assay

This radioligand binding assay is used to characterize the interaction of propofol (the active metabolite of **fospropofol**) with the GABA-A receptor.[9]

- Membrane Preparation:
 - Homogenize rat brain tissue in an appropriate buffer.
 - Perform a series of centrifugation steps to isolate the cell membrane fraction containing the GABA-A receptors.
 - Resuspend the final membrane pellet in the binding buffer.
- Binding Assay:
 - In assay tubes, combine the membrane preparation with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flumazenil).
 - For competition assays, add varying concentrations of unlabeled propofol.
 - Incubate the tubes to allow binding to reach equilibrium.



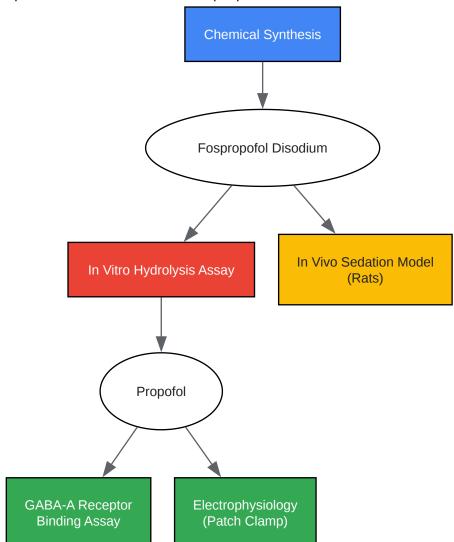
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the binding affinity of propofol.

Electrophysiological Assessment of GABA-A Receptor Potentiation

This protocol uses whole-cell patch-clamp recordings to measure the potentiation of GABA-A receptor currents by propofol.[5][10]

- Cell Culture and Preparation:
 - Use cultured murine hippocampal neurons or a suitable cell line expressing GABA-A receptors.
 - Establish whole-cell patch-clamp recordings from individual cells.
- · Electrophysiological Recording:
 - Apply a submaximal concentration of GABA to the cell to elicit a baseline current response mediated by GABA-A receptors.
 - Co-apply the same concentration of GABA with a clinically relevant concentration of propofol (e.g., 2-10 μM).
 - Measure the amplitude and decay time of the GABA-A receptor-mediated currents in the absence and presence of propofol.
 - An increase in the current amplitude and/or a prolongation of the decay time in the presence of propofol indicates potentiation of the GABA-A receptor.





Experimental Workflow for Fospropofol Disodium Characterization

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Workflow for the Synthesis and Pharmacological Evaluation of Fospropofol Disodium.

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